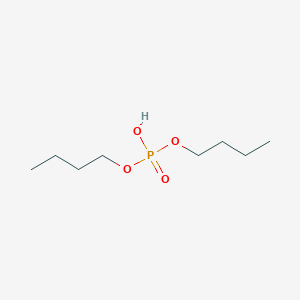![molecular formula C14H26N4O7 B049481 (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid CAS No. 115633-61-9](/img/structure/B49481.png)
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid is a dipeptide derivative of glutamic acid and lysine. It is commonly known as lysyl-glutamic acid or Lys-Glu. This molecule has gained attention in scientific research due to its potential applications in various fields such as drug delivery systems, food additives, and biodegradable polymers.
Aplicaciones Científicas De Investigación
Computational Peptidology and Drug Design
A study explored the molecular properties and structures of antifungal tripeptides, including a variant similar to (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid. Using conceptual density functional theory, researchers predicted pKa values and bioactivity scores, providing valuable insights for drug design (Flores-Holguín et al., 2019).
HIV-Protease Inhibition
Research on a compound structurally related to the mentioned acid revealed its potential use in HIV protease inhibition. The study achieved a practical synthesis of a key component, highlighting its role in developing HIV protease inhibitors (Shibata et al., 1998).
Application in NMR and Medicinal Chemistry
Amino acids similar to the specified compound were synthesized and incorporated into peptides for sensitive detection in 19F NMR. This application suggests potential use in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Antifungal Peptide Design
Another study developed new antifungal peptides using a molecular design based on variants of the compound . This research contributed to understanding the reactivity descriptors and molecular active sites, aiding the process of antifungal drug design (Flores-Holguín et al., 2019).
Antibacterial Agents and Herbicides
Research on stereoselective synthesis of related amino acids indicated their potential as selective antibacterial agents or herbicides. This work provided insights into enantioselective syntheses and their implications in these fields (Bold et al., 1992).
Radical-Induced Protein Oxidation Study
A study involving hydroxylysine, a compound structurally related to the specified acid, identified it as a marker for studying radical-induced protein oxidation. This research highlighted the potential of these types of amino acids in biological systems analysis (Morin et al., 1998).
Propiedades
Número CAS |
115633-61-9 |
|---|---|
Nombre del producto |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
Fórmula molecular |
C14H26N4O7 |
Peso molecular |
362.38 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H26N4O7/c15-6-2-1-3-8(16)12(22)18-10(7-19)13(23)17-9(14(24)25)4-5-11(20)21/h8-10,19H,1-7,15-16H2,(H,17,23)(H,18,22)(H,20,21)(H,24,25)/t8-,9-,10-/m0/s1 |
Clave InChI |
JMNRXRPBHFGXQX-GUBZILKMSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Secuencia |
KSE |
Sinónimos |
(Lys-Ser-Glu)n poly(Lys-Ser-Glu) poly(lysyl-seryl-glutamic acid) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



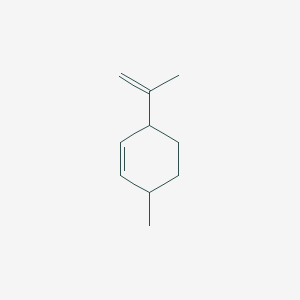
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
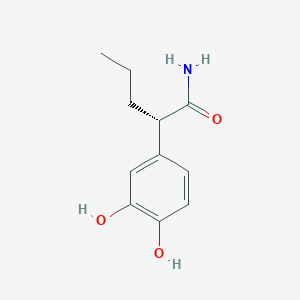
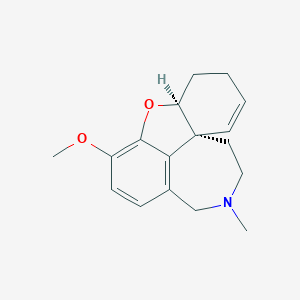
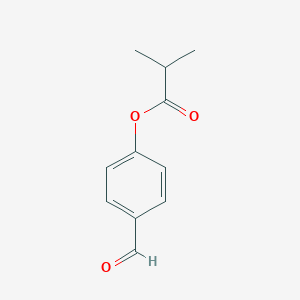
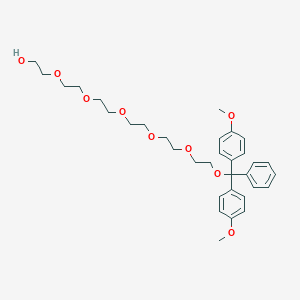
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)
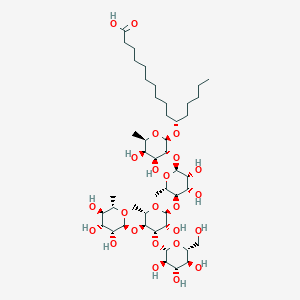
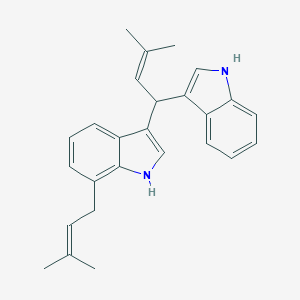
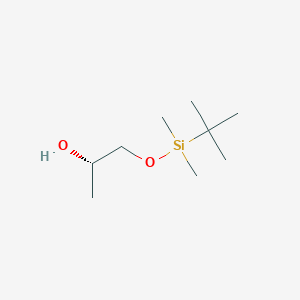
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)


